

# Navigating the Safety Landscape of SARS-CoV-2 Antivirals: A Comparative Guide

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## *Compound of Interest*

Compound Name: SARS-CoV-2-IN-32

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For researchers, scientists, and drug development professionals, a critical evaluation of the safety profiles of authorized SARS-CoV-2 antivirals is paramount for informed clinical use and the development of next-generation therapies. This guide provides an objective comparison of the safety profiles of three prominent antivirals: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir, supported by data from pivotal clinical trials and post-marketing surveillance.

## Comparative Safety Profiles: A Tabular Overview

The following table summarizes the incidence of adverse events reported in the primary clinical trials for each antiviral, offering a quantitative basis for comparison.

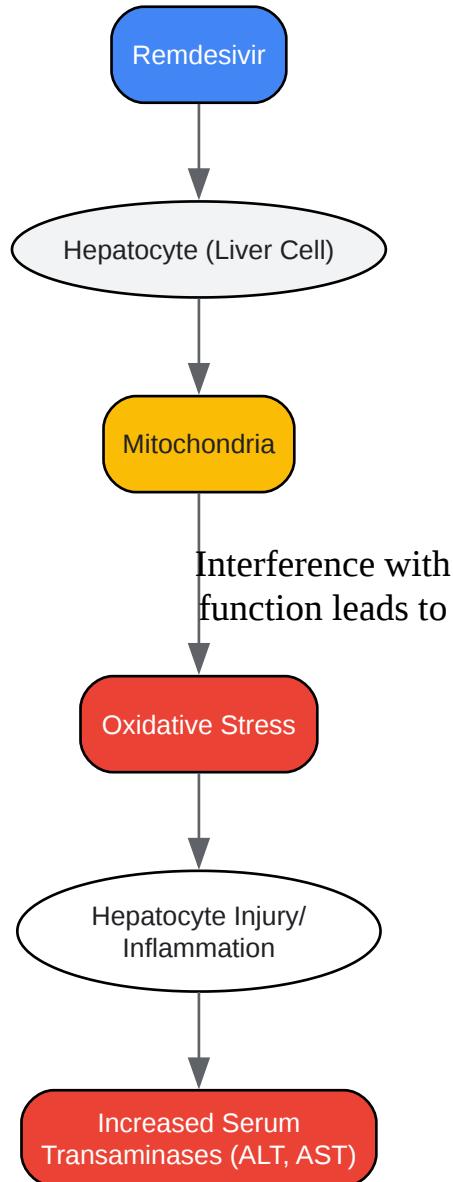
Adverse Event Category	Paxlovid (EPIC-HR Trial) [1][2][3][4]	Remdesivir (ACTT-1 Trial) [5][6][7][8][9]	Molnupiravir (MOVE-OUT Trial) [10][11][12][13][14]
Any Adverse Event	19%[1]	21.1% (Serious Adverse Events)[6]	30.4%[10][13]
Serious Adverse Events	1.7%[1]	24.6%[6]	Not explicitly reported in the same format, but 116 of 1,411 patients had at least one serious adverse event.[12]
Discontinuation due to AEs	2.1%[1]	~10% (both groups)[7]	30 of 1,411 patients[12]
Common Adverse Events (≥1%)	Dysgeusia (5.6%), Diarrhea (3.1%), Headache, Vomiting[4]	Nausea, Increased AST, Increased ALT[15]	Diarrhea (2.3%), Nausea, Dizziness[10]

## Signaling Pathways and Mechanisms of Adverse Events

Understanding the molecular mechanisms underlying the adverse effects of these antivirals is crucial for predicting and managing their safety. The following diagrams illustrate key pathways associated with the safety concerns of each drug.

## Paxlovid: The Central Role of CYP3A4 in Drug-Drug Interactions

Paxlovid's safety profile is significantly influenced by the ritonavir component, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition can lead to clinically significant drug-drug interactions.[16][17][18][19]



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